2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol
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Overview
Description
2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol is a fluorinated organic compound with the molecular formula C7H14F3NO. This compound is characterized by the presence of an amino group, a hydroxyl group, and three fluorine atoms attached to a pentane backbone. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol typically involves the introduction of the trifluoromethyl group into the pentane backbone. One common method is the reaction of 2-Amino-4,4-dimethylpentan-1-ol with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the amino and hydroxyl groups, enables the compound to form specific interactions with target proteins, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4-dimethylpentan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Amino-5,5,5-trifluoro-4-methylpentan-1-ol: Similar structure but with a different substitution pattern on the pentane backbone.
Uniqueness
2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring fluorinated molecules.
Properties
Molecular Formula |
C7H14F3NO |
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Molecular Weight |
185.19 g/mol |
IUPAC Name |
2-amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H14F3NO/c1-6(2,7(8,9)10)3-5(11)4-12/h5,12H,3-4,11H2,1-2H3 |
InChI Key |
NQIWRHQKHNLADD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(CO)N)C(F)(F)F |
Origin of Product |
United States |
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